1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol
Overview
Description
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol is a heterocyclic compound that features a thiazole ring fused with a piperidine ring. This compound is of significant interest due to its potential applications in various fields including medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of both thiazole and piperidine moieties in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The compound 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol is a novel molecule that has been synthesized for potential therapeutic applications Compounds with similar structures, such as those containing thiazole and imidazole rings, have been reported to exhibit a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and ion channels, thereby modulating their functions .
Mode of Action
Based on the properties of similar compounds, it can be inferred that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and activity of the target molecules, thereby modulating their functions .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, including those involved in inflammation, oxidative stress, cell proliferation, and apoptosis . The modulation of these pathways can lead to downstream effects such as the suppression of inflammation, the reduction of oxidative stress, the inhibition of cell proliferation, and the induction of apoptosis .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys . These properties can affect the bioavailability of the compound, which is an important factor in its therapeutic efficacy .
Result of Action
Similar compounds have been reported to exert various effects at the molecular and cellular levels, including the modulation of enzyme activity, the alteration of receptor signaling, the disruption of ion channel function, and the induction of cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . For example, the activity of the compound may be enhanced or inhibited by the presence of other molecules that can interact with the same targets . Similarly, the stability of the compound may be affected by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol typically involves the reaction of 4-methylthiazole with piperidin-4-ol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like 2-amino-4-methylthiazole and 4-methylthiazole share structural similarities and exhibit comparable biological activities.
Piperidine Derivatives: Compounds such as piperidin-4-ol and 1-methylpiperidine are structurally related and have similar chemical properties.
Uniqueness: 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol is unique due to the combination of thiazole and piperidine rings in its structure. This fusion imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-7-6-13-9(10-7)11-4-2-8(12)3-5-11/h6,8,12H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMOFQRRFKVIBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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